molecular formula C28H39FO10 B15092819 Dexamethasone 21-O-beta-D-galactopyranoside, Min.

Dexamethasone 21-O-beta-D-galactopyranoside, Min.

Cat. No.: B15092819
M. Wt: 554.6 g/mol
InChI Key: CBHWNVHRXOVHJV-UHFFFAOYSA-N
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Description

Dexamethasone 21-O-beta-D-galactopyranoside is a synthetic glucocorticoid derivative. It is a prodrug of dexamethasone, which means it is converted into the active drug dexamethasone in the body. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is often used in research to study gene expression and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexamethasone 21-O-beta-D-galactopyranoside typically involves the glycosylation of dexamethasone with a galactose derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under anhydrous conditions to prevent hydrolysis of the glycoside bond. The reaction conditions often include temperatures ranging from 0°C to room temperature and reaction times of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of dexamethasone 21-O-beta-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dexamethasone 21-O-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

    Hydrolysis: The glycoside bond can be hydrolyzed enzymatically or chemically to release dexamethasone.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.

    Substitution: The galactose moiety can be substituted with other sugar derivatives under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymes such as beta-galactosidase or acidic conditions (e.g., hydrochloric acid) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products

    Hydrolysis: The primary product is dexamethasone.

    Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Dexamethasone 21-O-beta-D-galactopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycoside bonds.

    Biology: Employed in studies of gene expression, particularly in systems where dexamethasone-inducible promoters are used.

    Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new drug delivery systems and prodrug formulations.

Mechanism of Action

The mechanism of action of dexamethasone 21-O-beta-D-galactopyranoside involves its conversion to dexamethasone in the body. Dexamethasone binds to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of target genes. This leads to the suppression of inflammatory cytokines and the inhibition of immune cell activation. The galactose moiety enhances the solubility and bioavailability of the compound, making it more effective in certain applications.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone 21-O-beta-D-glucopyranoside: Another glycosylated form of dexamethasone with similar properties.

    Prednisolone 21-O-beta-D-galactopyranoside: A similar prodrug of prednisolone, another glucocorticoid.

    Hydrocortisone 21-O-beta-D-galactopyranoside: A prodrug of hydrocortisone with comparable anti-inflammatory effects.

Uniqueness

Dexamethasone 21-O-beta-D-galactopyranoside is unique due to its specific glycosylation with galactose, which can influence its pharmacokinetics and pharmacodynamics. This modification can enhance its solubility, stability, and bioavailability compared to other glycosylated derivatives.

Properties

Molecular Formula

C28H39FO10

Molecular Weight

554.6 g/mol

IUPAC Name

9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H39FO10/c1-13-8-17-16-5-4-14-9-15(31)6-7-25(14,2)27(16,29)19(32)10-26(17,3)28(13,37)20(33)12-38-24-23(36)22(35)21(34)18(11-30)39-24/h6-7,9,13,16-19,21-24,30,32,34-37H,4-5,8,10-12H2,1-3H3

InChI Key

CBHWNVHRXOVHJV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C

Origin of Product

United States

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